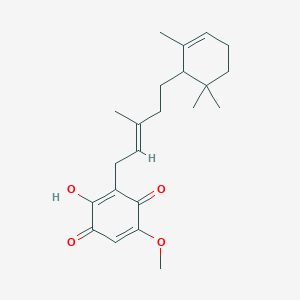

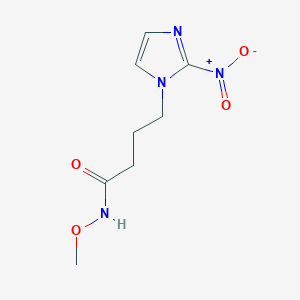

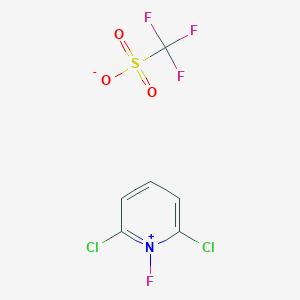

![molecular formula C16H20FN3O2S B136858 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide CAS No. 953776-62-0](/img/structure/B136858.png)

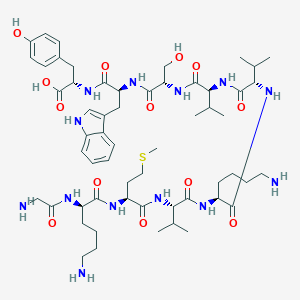

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a chemical compound that falls within the category of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the general class of these compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was achieved using 4-nitrobenzenesulfonyl guanidine as a starting material and condensing it with ethyl acetoacetate. This process resulted in moderate yields and was part of a four-step synthesis route . Such synthetic routes are crucial for the development of precursors in radiolabeling chemistry, particularly for positron emission tomography (PET) tracers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group, which can form various interactions with biological targets. For example, molecular modeling studies have shown that the sulfonamide -NH- group can form hydrogen bonds with specific amino acid residues within enzyme active sites, as seen in the binding of sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) . The crystal structure analysis of human PNMT in complex with a sulfonamide revealed that the sulfonamide oxygens are crucial for interaction with the enzyme, rather than the sulfonamide -NH- .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are often explored to enhance their biological activity or to modify their physicochemical properties. For instance, the replacement of the sulfonamide -NH- with a methylene group was hypothesized to retain potency while increasing lipophilicity, which could potentially improve the ability of the compounds to cross the blood-brain barrier . Such modifications are important in the development of more effective and selective inhibitors for enzymes like PNMT.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as lipophilicity and potency, are critical factors in their effectiveness as drugs. The comparison of sulfonamides with their isosteric sulfones showed that while sulfones are more lipophilic, they tend to be less potent than their corresponding sulfonamides . These properties are essential considerations in drug design, as they influence the drug's distribution, metabolism, and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, are widely used in industrial and commercial applications. The environmental fate and degradation of these chemicals, particularly their microbial degradation, are critical areas of research. Studies have explored the biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, providing insights into microbial degradation pathways, half-lives, and the potential for defluorination (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Chemistry of Fluorinated Pyrimidines

Fluorinated pyrimidines, closely related to the pyrimidinyl part of the compound, play a significant role in cancer treatment. The synthesis, including the incorporation of radioactive and stable isotopes, and the use of fluorinated pyrimidines (FPs) in treating cancer highlight the importance of understanding the molecular interactions and mechanisms underlying their biological effects. These insights are crucial for the development of more precise cancer therapies in the era of personalized medicine (W. Gmeiner, 2020).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes including metal ions, anions, and neutral molecules, represents another application area. These chemosensors' high selectivity and sensitivity for various analytes demonstrate the potential for utilizing similar complex molecules in environmental monitoring, healthcare, and chemical analysis (P. Roy, 2021).

Synthesis and Application of Complex Molecules

Research into the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, underscores the importance of developing efficient, cost-effective synthesis methods for complex organic compounds. These studies not only provide insights into chemical synthesis but also highlight the broader implications for pharmaceutical manufacturing and development (Yanan Qiu et al., 2009).

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTXNOOWMMDDLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609722 |

Source

|

| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |

CAS RN |

953776-62-0 |

Source

|

| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.